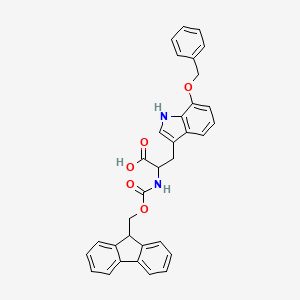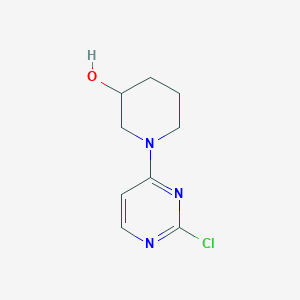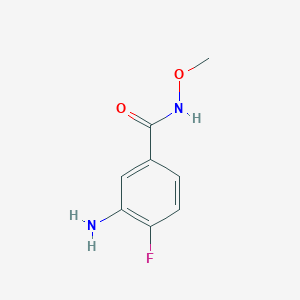![molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9](/img/structure/B1344180.png)
[4-(Pyridin-4-yl)phenyl]methanamine
Übersicht
Beschreibung
“[4-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Pyridin-4-yl)phenyl]methanamine” is 1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates that the compound consists of a pyridinyl group attached to a phenyl group via a methanamine linkage.Physical And Chemical Properties Analysis
“[4-(Pyridin-4-yl)phenyl]methanamine” is a powder that is stored at 4°C . It has a molecular weight of 184.24 .Wissenschaftliche Forschungsanwendungen
-
Intramolecular Charge-Transfer Enhancement
- Application: This compound has been used in the study of intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules .
- Method: The compound was intercalated into layered materials bearing acidic functionalities . The intercalation led to significant organization and protonation of the compound .
- Results: The intercalation resulted in enhanced intramolecular charge-transfer (ICT), which was documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .
-
Metal Complexes
-
Collagen Prolyl-4-Hydroxylase Inhibitor
-
Bulk Custom Synthesis
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .
Eigenschaften
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYDQMZEQMUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625419 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-4-yl)phenyl]methanamine | |
CAS RN |
486437-10-9 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



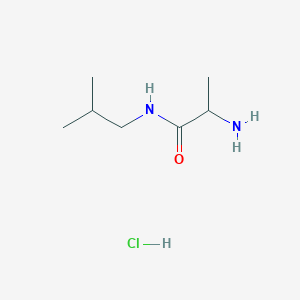


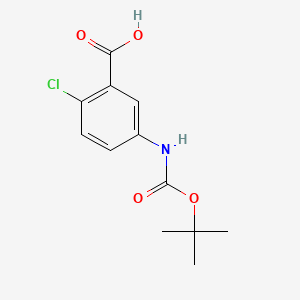
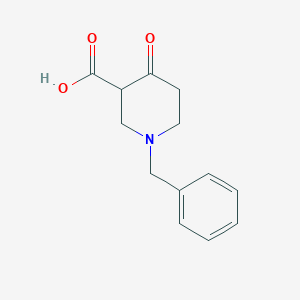
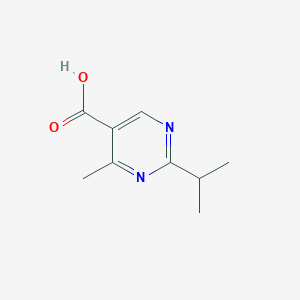
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)


